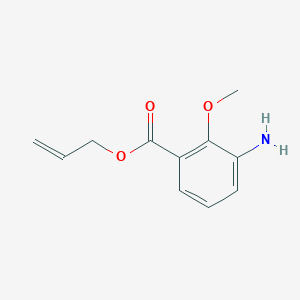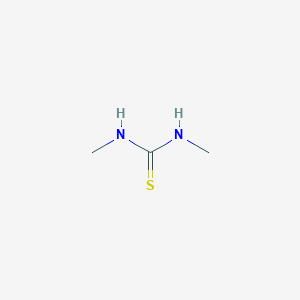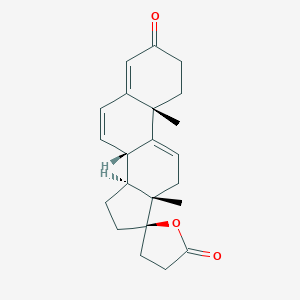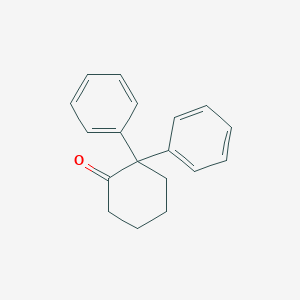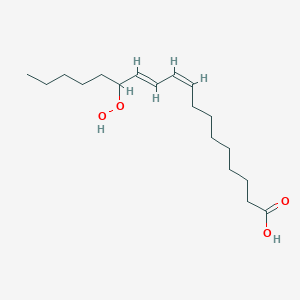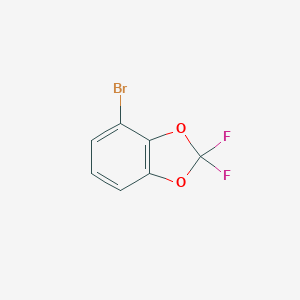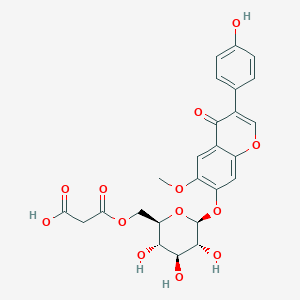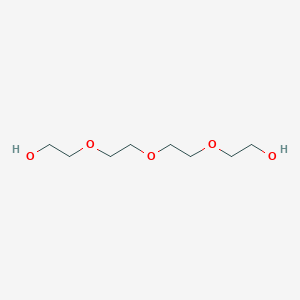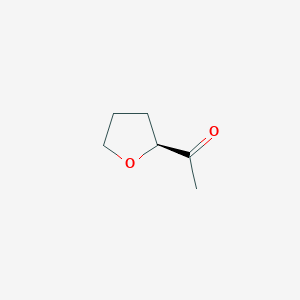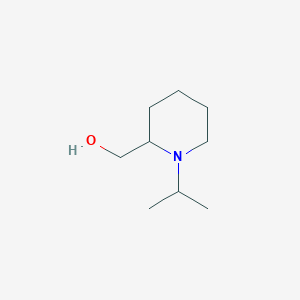
1-(2-Propyl)-2-piperidinemethanol
Overview
Description
1-(2-Propyl)-2-piperidinemethanol, also known as A-84543, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 1-(2-Propyl)-2-piperidinemethanol is not fully understood. However, it has been shown to act on the opioid and dopaminergic systems in the brain. It has been suggested that it may act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. Additionally, it has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its anti-addictive effects.
Biochemical And Physiological Effects
1-(2-Propyl)-2-piperidinemethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which may be due to its effects on the opioid system. Additionally, it has been shown to reduce inflammation in animal models, which may be due to its effects on the immune system. Furthermore, it has been shown to reduce anxiety in animal models, which may be due to its effects on the GABAergic system.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Propyl)-2-piperidinemethanol in lab experiments is that it has been extensively studied and has shown promising results in animal models. Additionally, it has a relatively simple synthesis method and can be easily purified. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of 1-(2-Propyl)-2-piperidinemethanol. One direction is to investigate its potential as a treatment for addiction in humans. Additionally, further research is needed to understand its mechanism of action and to identify specific pathways that it targets. Furthermore, it may be beneficial to investigate its potential as a treatment for other neurological disorders such as depression and anxiety. Overall, 1-(2-Propyl)-2-piperidinemethanol has shown promising results in animal models and has the potential to be a valuable therapeutic agent in the future.
Scientific Research Applications
1-(2-Propyl)-2-piperidinemethanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, it has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
135938-65-7 |
|---|---|
Product Name |
1-(2-Propyl)-2-piperidinemethanol |
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-propan-2-ylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-6-4-3-5-9(10)7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
MGHBKVAZXQNHPK-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC1CO |
Canonical SMILES |
CC(C)N1CCCCC1CO |
synonyms |
2-Piperidinemethanol,1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

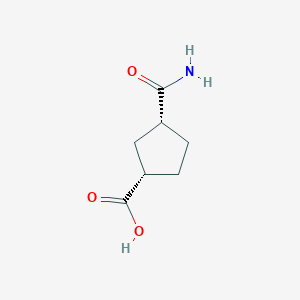
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

